3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl
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Overview
Description
“3-BOC-D-2,3-Diaminopropionic acid methyl ester HCl” is also known as “®-methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride” or “®-2-amino-3-tert-butoxycarbonylamino-propionic acid methyl ester hydrochloride”. It has a molecular formula of C9H19ClN2O4 and an exact mass of 254.103 .
Synthesis Analysis
This compound is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It can be prepared by treating 2,3-dibromopropionic acid with ammonia .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H19ClN2O4 . It has a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 254.71 . It is also known to have a Polar Surface Area (PSA) of 90.65 and an XLogP3 of 1.9046 .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is used as a derivative of amino acids for the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .
Mode of Action
As a derivative of amino acids, it likely interacts with its targets by being incorporated into peptide chains during their synthesis .
Biochemical Pathways
The compound is involved in the synthesis of peptide chains . It’s also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . These inhibitors can affect various biochemical pathways, including those involved in bacterial cell wall synthesis (glucosamine synthase) and muscle contraction (myosin kinase).
Pharmacokinetics
As a derivative of amino acids, it’s likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
As a derivative of amino acids, it’s likely to be involved in protein synthesis and may affect cellular functions depending on the specific proteins it helps synthesize .
Action Environment
Like other amino acid derivatives, factors such as ph, temperature, and the presence of other molecules could potentially influence its stability and efficacy .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLJNFNXINTHS-FYZOBXCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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